molecular formula C20H16ClN3 B11435140 2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11435140
M. Wt: 333.8 g/mol
InChI Key: BEHNKCPKAMRFQW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine with substituted acetophenones under acidic conditions. The reaction proceeds through an intramolecular cyclization to form the imidazo[1,2-a]pyridine core . Common reagents used in this synthesis include hydrochloric acid, acetic acid, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and catalysts for chemical processes

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
  • 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
  • 2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine

Uniqueness

2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of both chlorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H16ClN3

Molecular Weight

333.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H16ClN3/c1-14-6-2-3-7-17(14)22-20-19(15-9-11-16(21)12-10-15)23-18-8-4-5-13-24(18)20/h2-13,22H,1H3

InChI Key

BEHNKCPKAMRFQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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